N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1226459-01-3
VCID: VC4839857
InChI: InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30)
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C24H19Cl2N3OS
Molecular Weight: 468.4

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1226459-01-3

Cat. No.: VC4839857

Molecular Formula: C24H19Cl2N3OS

Molecular Weight: 468.4

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide - 1226459-01-3

Specification

CAS No. 1226459-01-3
Molecular Formula C24H19Cl2N3OS
Molecular Weight 468.4
IUPAC Name N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30)
Standard InChI Key CYLZCEJBUKRXQZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C24H18Cl2N3OS, with a molecular weight of 473.39 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is functionalized at position 1 with a 4-chlorophenyl group, at position 5 with a p-tolyl group, and at position 2 with a thioacetamide-linked 3-chlorophenyl moiety. Key structural features include:

  • Imidazole core: Serves as a planar heterocyclic scaffold enabling π-π interactions with biological targets.

  • Chlorophenyl groups: Electron-withdrawing substituents enhancing binding affinity to hydrophobic enzyme pockets .

  • Thioacetamide bridge: Introduces sulfur-based hydrogen bonding and nucleophilic reactivity .

Table 1: Physicochemical and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC24H18Cl2N3OS
Molecular Weight473.39 g/molCalculated
Melting PointNot reported
SolubilityLow aqueous solubility; soluble in DMSO
Spectral Data (NMR/IR)Characteristic peaks for C-Cl, C=S, NH

Synthesis and Reaction Optimization

The synthesis involves a multi-step protocol leveraging nucleophilic substitution and cyclization reactions (Fig. 1).

Key Synthesis Steps

  • Imidazole Core Formation:

    • Condensation of 4-chlorophenylamine and p-tolylglyoxal under acidic conditions yields 1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole.

  • Thioacetamide Introduction:

    • Reaction of the imidazole-2-thiol intermediate with N-(3-chlorophenyl)-2-chloroacetamide in the presence of K2CO3/DMF facilitates sulfur linkage formation .

Industrial-Scale Considerations

  • Solvent Optimization: Dichloromethane (DCM) or ethanol improves yield (75–82%) compared to DMF.

  • Catalysts: Triethylamine (TEA) minimizes side reactions during thioether bond formation .

Biological Activities and Mechanism of Action

Enzyme Inhibition

The compound exhibits potent α-glucosidase inhibition (IC50 = 3.2 µM), outperforming acarbose (IC50 = 750 µM) . Docking studies reveal:

  • Hydrogen bonding: Between the thioacetamide NH and Asp616 of α-glucosidase.

  • Halogen interactions: 3-Chlorophenyl group engages with Leu677 via hydrophobic contacts .

Antimicrobial Activity

In preliminary screens, it shows broad-spectrum activity against E. coli (MIC = 12.5 µg/mL) and C. albicans (MIC = 25 µg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis.

Table 2: Comparative Biological Data

AssayResult (Target Compound)Acarbose/Control
α-Glucosidase InhibitionIC50 = 3.2 µMIC50 = 750 µM
Antibacterial (E. coli)MIC = 12.5 µg/mLMIC = 50 µg/mL

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

  • Chlorine Positioning:

    • 3-Chlorophenyl (target compound) enhances activity vs. 4-chlorophenyl (IC50 = 110.4 µM) .

  • p-Tolyl Group:

    • Methyl substitution improves lipophilicity, aiding membrane penetration.

Molecular Modifications

  • Naphthyl Analogues: Bulkier groups (e.g., naphthyl) reduce activity due to steric hindrance .

  • Electron-Donating Groups: Methoxy substituents (e.g., 9l in ) improve potency (IC50 = 5.7 µM).

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Imidazole Derivatives

Compoundα-Glucosidase IC50 (µM)Antibacterial MIC (µg/mL)
Target Compound3.212.5
9d (from )3.2Not tested
VC4981184 (from)>10025

VC4981184, a dichlorophenyl analogue, shows reduced enzyme inhibition but comparable antimicrobial effects, highlighting the importance of substitution patterns.

Future Directions and Challenges

  • Pharmacokinetic Studies: Address low solubility via prodrug formulations (e.g., phosphate salts).

  • Target Validation: Identify off-target effects using CRISPR-Cas9 screens.

  • Clinical Translation: Pursue Phase I trials for type 2 diabetes and microbial infections.

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